molecular formula C11H11N3O3 B567426 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one CAS No. 1272756-10-1

6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one

Cat. No.: B567426
CAS No.: 1272756-10-1
M. Wt: 233.227
InChI Key: PGSURDWUMJXDOU-UHFFFAOYSA-N
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Description

This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom

Mechanism of Action

Target of Action

It’s known that the compound is a photochromic spiropyran molecule , which suggests that its targets could be related to light-sensitive processes or systems.

Mode of Action

The compound undergoes a photoisomerization process, changing from a spiropyran (SP) molecule to a merocyanine (MC) molecule upon exposure to UV light . This change is reversible, and the MC molecule can revert back to the SP form either through thermal annealing or exposure to green light . The process of change from MC to SP involves two types of decay rates, corresponding to the molecules attached directly to the substrate and those in the upper layer .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its photoisomerization and thermal reset properties . The photoisomerization from SP to MC is due to the upper layer molecules and the dipole moment in the surface normal direction .

Pharmacokinetics

The compound’s photoisomerization and thermal reset properties suggest that its bioavailability could be influenced by light and temperature conditions .

Result of Action

The primary result of the compound’s action is the shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule . This shift is due to the change of the SP molecule to MC . A complete reset from MC to SP molecule is achieved by thermal annealing, while the injection of green light could revert the property to the original condition .

Action Environment

The action, efficacy, and stability of the compound are influenced by environmental factors such as light and temperature . UV light triggers the photoisomerization from SP to MC, while green light or thermal annealing can revert the MC back to SP . The estimated activation energy of 90 kJ/mol for the reset process allows for the calculation of the conversion rate in a controllable temperature range .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinazoline derivative, followed by the introduction of a nitro group and the formation of the spiro linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly

Properties

IUPAC Name

6-nitrospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10-8-6-7(14(16)17)2-3-9(8)12-11(13-10)4-1-5-11/h2-3,6,12H,1,4-5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSURDWUMJXDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179825
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-10-1
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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